molecular formula C9H13ClFN B13530336 2-Fluoro-5-(propan-2-yl)anilinehydrochloride

2-Fluoro-5-(propan-2-yl)anilinehydrochloride

Cat. No.: B13530336
M. Wt: 189.66 g/mol
InChI Key: BLYAQCXLROWWNI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H12FN·HCl. It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by an isopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(propan-2-yl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-Fluoro-5-(propan-2-yl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-5-(propan-2-yl)aniline hydrochloride may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(propan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield corresponding amines.

Scientific Research Applications

2-Fluoro-5-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler derivative of aniline with a fluorine atom at the second position.

    5-(Propan-2-yl)aniline: A derivative of aniline with an isopropyl group at the fifth position.

    2-Fluoro-5-methylaniline: A derivative of aniline with a fluorine atom at the second position and a methyl group at the fifth position.

Uniqueness

2-Fluoro-5-(propan-2-yl)aniline hydrochloride is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

2-fluoro-5-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6(2)7-3-4-8(10)9(11)5-7;/h3-6H,11H2,1-2H3;1H

InChI Key

BLYAQCXLROWWNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)N.Cl

Origin of Product

United States

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